1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxan-4-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxan-4-yl-triazole derivatives.
Reduction: Formation of reduced triazole compounds.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various biochemical pathways. This inhibition is often mediated through the triazole ring, which can form stable complexes with metal ions or other active sites on the enzyme .
Comparison with Similar Compounds
1-(oxan-4-yl)piperidin-4-amine: Shares the oxan-4-yl group but has a different core structure.
1-(oxan-4-yl)ethan-1-one: Similar in having the oxan-4-yl group but differs in its functional groups.
3-(oxan-4-yl)pentanedioic acid: Contains the oxan-4-yl group but has a different backbone.
Uniqueness: 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where triazole derivatives are required, such as in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(oxan-4-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)6-1-3-12-4-2-6/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
XABIASYXVUTSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=NC(=N2)N |
Origin of Product |
United States |
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